molecular formula C11H14N4O2S2 B2894041 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097899-17-5

2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

Cat. No.: B2894041
CAS No.: 2097899-17-5
M. Wt: 298.38
InChI Key: XYRMJVNAFBWQDR-UHFFFAOYSA-N
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Description

The compound 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a heterocyclic organic molecule featuring a 1,2,3-triazole core substituted with a pyrrolidine ring bearing a thiophene-2-sulfonyl group. This structure combines a rigid triazole scaffold with a conformationally flexible pyrrolidine moiety and an electron-deficient sulfonyl group, making it a candidate for diverse applications in medicinal chemistry and materials science.

The synthesis of such compounds typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by sulfonylation of the pyrrolidine nitrogen. The thiophene-2-sulfonyl group may enhance metabolic stability and binding affinity to biological targets compared to simpler sulfonamides .

Properties

IUPAC Name

2-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S2/c16-19(17,11-4-2-8-18-11)14-7-1-3-10(14)9-15-12-5-6-13-15/h2,4-6,8,10H,1,3,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRMJVNAFBWQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CN3N=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It’s known that both pyrrolidine and 1,2,3-triazole moieties are widely used in medicinal chemistry due to their ability to interact with a variety of enzymes and receptors. The specific targets would depend on the exact structure and functional groups present in the compound.

Biological Activity

The compound 2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of thiophene derivatives with pyrrolidine and triazole moieties. The synthetic route often utilizes click chemistry, particularly the azide-alkyne cycloaddition reaction, which is favored for its efficiency and yield.

Anticancer Activity

Recent studies have shown that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines. Some key findings include:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT116 (colon cancer)0.43Induces apoptosis via ROS generation
Compound BMCF-7 (breast cancer)4.76Inhibits NF-kB signaling pathway
Compound CA549 (lung cancer)1.95Thymidylate synthase inhibition

These compounds typically act through mechanisms such as thymidylate synthase inhibition , leading to disrupted DNA synthesis and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been explored. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL

These results indicate that the compound can effectively inhibit bacterial growth, suggesting its potential as an antimicrobial agent .

Trypanocidal Activity

In studies focusing on trypanocidal activity against Trypanosoma cruzi, the compound demonstrated promising results with IC50 values significantly lower than those of standard treatments. The compound's ability to penetrate cell membranes and reduce parasite load in cardiac spheroids highlights its potential for treating Chagas disease:

CompoundIC50 (µM)
Triazole derivative X0.21
Triazole derivative Y1.23

The mechanism involves disrupting mitochondrial function in the parasites, leading to increased oxidative stress and cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Increased levels of reactive oxygen species (ROS) lead to mitochondrial dysfunction and activation of caspases.
  • Inhibition of Key Enzymes : Compounds have been shown to inhibit thymidylate synthase and other critical enzymes involved in nucleic acid synthesis.
  • Antimicrobial Action : Disruption of bacterial cell wall integrity and inhibition of protein synthesis.

Case Studies

Several case studies have documented the effects of triazole derivatives in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a triazole derivative showing a significant reduction in bacterial load within 48 hours.
  • Case Study 2 : In a preclinical model for cancer therapy, administration of the compound led to a marked decrease in tumor size compared to control groups.

Comparison with Similar Compounds

Structural Insights :

  • The dihydrochloride salt form improves aqueous solubility, whereas the sulfonyl group in the target compound may enhance protein binding .

Comparison with 18F-Labeled Pyrrolidine Sulfonamide Derivatives

Key Compound : 1-(2-{(2R)-1-[(2-[18F]Fluorophenyl)sulfonyl]pyrrolidin-2-yl}ethyl)-4-methylpiperidine () .

Property Target Compound 18F-Labeled Analog
Molecular Formula C₁₂H₁₄N₄O₂S₂ C₁₄H₁₈FN₃O₂S
Key Substituents Thiophene-2-sulfonyl 2-[18F]Fluorophenylsulfonyl
Biological Activity Not reported Radiopharmaceutical imaging agent
Applications Research chemical Positron emission tomography (PET) imaging

Functional Differences :

  • The 18F-labeled analog replaces thiophene with a fluorophenyl group, optimizing it for radioimaging due to fluorine-18’s favorable half-life (109.7 minutes).
  • The thiophene-sulfonyl group in the target compound may offer stronger π-π stacking interactions in enzyme binding compared to the fluorophenyl group .

Comparison with 1,2,4-Triazole Derivatives

Key Compound Class : N'-Substituted-2-((5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) derivatives () .

Property Target Compound (1,2,3-triazole) 1,2,4-Triazole Derivatives
Triazole Isomerism 1,2,3-triazole 1,2,4-triazole
Biological Activity Not reported Antimicrobial, antifungal, anticancer
Synthetic Methods CuAAC Cyclocondensation of thiosemicarbazides

Pharmacological Implications :

  • 1,2,3-Triazoles exhibit stronger hydrogen-bonding capacity due to the proximity of nitrogen atoms, whereas 1,2,4-triazoles are more thermally stable.
  • The thiophene-2-sulfonyl group in the target compound may confer unique selectivity for sulfotransferase enzymes compared to thioether-linked 1,2,4-triazoles .

Comparison with Benzotriazole Metabolites

Key Compound : N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}-6-methoxy-2H-1,2,3-benzotriazole-5-carboxamide () .

Property Target Compound Benzotriazole Metabolite
Core Structure 1,2,3-triazole Benzotriazole fused with benzene
Substituents Thiophene-2-sulfonyl Methoxy, allyl-pyrrolidine
Metabolic Fate Not reported Rapid hepatic glucuronidation (inferred)

Metabolic Insights :

  • The benzotriazole’s fused aromatic system increases metabolic stability but reduces solubility.
  • The target compound’s pyrrolidinylmethyl group may enhance membrane permeability compared to the benzotriazole’s bulkier structure .

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